

FAPi-46: A Quinoline-Based Radiotracer for Targeting Fibroblast Activation Protein

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Fibroblast Activation Protein (FAP) has emerged as a compelling theranostic target in oncology due to its high expression on cancer-associated fibroblasts (CAFs) in the stroma of numerous epithelial cancers and its low expression in healthy tissues. **FAPi-46**, a quinoline-based small molecule inhibitor of FAP, has shown significant promise as a radiotracer for both diagnostic imaging and targeted radionuclide therapy. Its favorable pharmacokinetics, including high tumor uptake and retention, have positioned it as a leading candidate for clinical translation. This technical guide provides a comprehensive overview of **FAPi-46**, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols for its application.

FAPi-46 is a versatile molecule that can be labeled with various radioisotopes for different applications. When labeled with Gallium-68 (⁶⁸Ga), it serves as a diagnostic agent for Positron Emission Tomography (PET) imaging, allowing for the visualization of FAP-expressing tumors. [1][2][3] For therapeutic purposes, **FAPi-46** can be labeled with beta-emitters like Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y), or alpha-emitters like Actinium-225 (²²⁵Ac), to deliver targeted radiation to tumors.[4][5]

Mechanism of Action

FAPi-46 functions by selectively binding to Fibroblast Activation Protein, a type II transmembrane serine protease. FAP is overexpressed on CAFs, which are a major



component of the tumor microenvironment and play a crucial role in tumor growth, invasion, and metastasis. By targeting FAP, **FAPi-46** allows for the specific delivery of radioisotopes to the tumor stroma, thereby enabling both imaging and therapy. The quinoline-based structure of **FAPi-46** contributes to its high binding affinity and favorable pharmacokinetic profile.

Preclinical and Clinical Data

A significant body of preclinical and clinical research has demonstrated the potential of **FAPi-46**. Studies have shown its high tumor uptake and prolonged retention compared to earlier FAP inhibitors like FAPI-04. This improved retention is crucial for therapeutic applications, as it allows for a higher radiation dose to be delivered to the tumor.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of **FAPi-46** and its derivatives.

Parameter	Value	Context	Reference
Equilibrium Dissociation Constant (Kd)	0.04 nM	Affinity to human FAP (Surface Plasmon Resonance)	
IC50 (Protease Inhibition)	1.2 nM	Inhibition of human FAP protease activity	_
IC50 (Competitor Binding)	1.3 nM	Competitor binding to FAP-expressing cells	

Table 1: In Vitro Binding and Inhibition Data for FAPi-46



Radiotracer	Time Post- Injection	Tumor Uptake (%ID/g)	Model	Reference
⁶⁸ Ga-FAPi-46	1 hour	10.1	HEK-FAP xenograft mouse model	
¹⁷⁷ Lu-FAPi-46	24 hours	3.8	HEK-FAP xenograft mouse model	_
¹⁷⁷ Lu-FAPi-46	72 hours	1.6	HEK-FAP xenograft mouse model	
⁶⁸ Ga-FAPi-46	1 hour	~12.76 (SUVmax)	Human cancer patients	_
¹⁷⁷ Lu-FAPi-46	3 hours	~0.3	PANC-1 xenograft mice	_
¹⁷⁷ Lu-FAPi-46	24 hours	~0.1	PANC-1 xenograft mice	

Table 2: In Vivo Tumor Uptake of Radiolabeled FAPi-46

Organ	Effective Dose (mSv/MBq)	Reference
Bladder Wall	2.41E-03	
Ovaries	1.15E-03	_
Red Marrow	8.49E-04	_
Total Body (Average)	7.80E-03	_

Table 3: Radiation Dosimetry of ⁶⁸Ga-**FAPi-46** in Cancer Patients

Experimental Protocols



Radiolabeling of FAPi-46 with Gallium-68 (68Ga)

This protocol is a generalized summary based on published methods.

Materials:

- FAPi-46 precursor
- Gallium-68 (⁶⁸Ga) solution (from a ⁶⁸Ge/⁶⁸Ga generator or cyclotron-produced)
- Sodium acetate solution (2.5 M)
- Ascorbic acid solution (20% in water)
- Ethanol
- Sodium chloride solution (0.9%)
- Phosphate buffer
- Solid-phase extraction (SPE) cartridge (e.g., Oasis Light HLB)
- · Heating block or synthesizer module

Procedure:

- Combine 20 nmol of the FAPi-46 precursor with 10 μL of 20% ascorbic acid solution.
- Add approximately 1 mL of the ⁶⁸Ga solution (0.6–2 GBq in 0.6 M HCl).
- Adjust the pH of the mixture to 3.3–3.6 using 2.5 M sodium acetate.
- Heat the reaction mixture at 95°C for 10-20 minutes.
- Isolate the ⁶⁸Ga-**FAPi-46** by passing the reaction mixture through an SPE cartridge.
- · Wash the cartridge with water.
- Elute the ⁶⁸Ga-**FAPi-46** from the cartridge using 0.5 mL of ethanol.



- Dilute the eluted product with 5 mL of 0.9% sodium chloride solution.
- Adjust the final pH to 7 with phosphate buffer for injection.
- Perform quality control, including radiochemical purity assessment by HPLC.

In Vivo Biodistribution Studies in Xenograft Models

This protocol outlines a typical procedure for assessing the biodistribution of radiolabeled **FAPi-46** in tumor-bearing mice.

Materials:

- Tumor-bearing mice (e.g., with HEK-FAP or PANC-1 xenografts)
- Radiolabeled FAPi-46 (e.g., ¹⁷⁷Lu-FAPi-46)
- Anesthesia
- Gamma counter
- Calibrated scale

Procedure:

- Anesthetize the tumor-bearing mice.
- Inject a known activity of radiolabeled FAPi-46 (e.g., 10-30 MBq) intravenously via the tail vein.
- At predetermined time points (e.g., 3, 24, 72 hours) post-injection, euthanize a cohort of mice.
- Dissect and collect major organs and tissues of interest (e.g., tumor, blood, liver, kidneys, muscle, bone).
- · Weigh each collected tissue sample.
- Measure the radioactivity in each sample using a gamma counter.

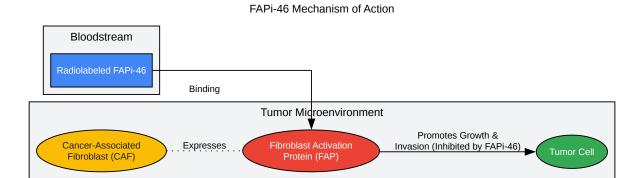


• Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

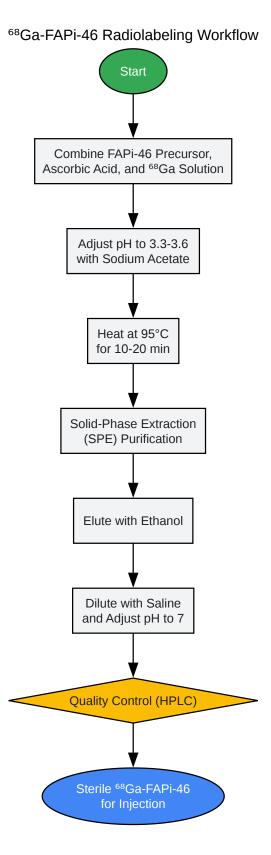
Visualizations

Below are diagrams illustrating key concepts related to FAPi-46.











TGF-β Fibroblast Activation Cancer-Associated FAPi-46 Fibroblast (CAF) Inhibits Activity **Increased FAP** Expression Extracellular Matrix (ECM) Remodeling

Context of FAP Activity in the Tumor Microenvironment

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Tumor Progression, Invasion, Metastasis

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